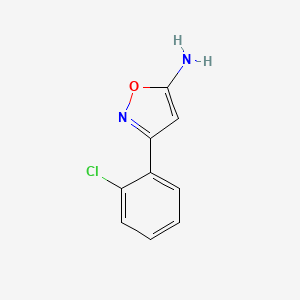

3-(2-Chlorophenyl)isoxazol-5-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFWYFUDDUOJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409730 | |

| Record name | 3-(2-Chlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27025-74-7 | |

| Record name | 3-(2-Chlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROPHENYL)-5-ISOXAZOLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(2-Chlorophenyl)isoxazol-5-amine, a heterocyclic amine containing a substituted isoxazole ring. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document consolidates available data on the physicochemical properties of this compound and discusses the general biological significance of the broader isoxazole class. It is important to note that while the isoxazole moiety is associated with a wide range of pharmacological activities, specific biological data for this compound is not extensively available in the public domain, suggesting its primary role as a chemical intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₉H₇ClN₂O.[1][2][3] It is characterized by a 2-chlorophenyl group attached to the 3-position of an isoxazole ring, which also bears an amino group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂O | [1][2][3] |

| Molecular Weight | 194.62 g/mol | [1][4] |

| CAS Number | 27025-74-7 | [1][4] |

| Appearance | Light orange to yellow amorphous powder | [1] |

| Melting Point | 70-76 °C | [1] |

| Purity | ≥95-98% (by HPLC) | [1][4] |

| Boiling Point (Predicted) | 220.376 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.227 g/cm³ | [3] |

| XLogP3 (Predicted) | 3.15840 | [3] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Characterization

The general approach for synthesizing 3-aryl-5-aminoisoxazoles often involves the following key transformations:

-

Formation of an α,β-unsaturated nitrile: Condensation of an aryl aldehyde (in this case, 2-chlorobenzaldehyde) with a compound containing an active methylene group, such as malononitrile.

-

Cyclization with hydroxylamine: Reaction of the resulting α,β-unsaturated nitrile with hydroxylamine, which leads to the formation of the 5-aminoisoxazole ring.

Figure 1: General Synthetic Workflow for 5-Aminoisoxazoles

Caption: A generalized workflow for the synthesis of 3-aryl-5-aminoisoxazoles.

Characterization: The characterization of this compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic signals for the aromatic protons of the chlorophenyl group and the isoxazole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amine group, C=N and C=C stretching vibrations of the isoxazole and aromatic rings, and the C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound.[1]

Biological Activity and Potential Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, and isoxazole-containing compounds have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] This diverse activity is attributed to the ability of the isoxazole ring to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets.

Despite the broad bioactivity of the isoxazole class, there is a notable lack of specific biological data for this compound in the scientific literature. Its primary documented application is as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] For instance, it serves as a building block for the development of potential anti-inflammatory and analgesic agents.[2]

Given the absence of published studies on the specific biological targets or signaling pathways modulated by this compound, a diagram of a signaling pathway directly involving this compound cannot be provided at this time. Further research would be required to elucidate its pharmacological profile.

Safety and Handling

Based on available safety data, this compound is classified as acutely toxic if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties. While the isoxazole core is of significant interest to medicinal chemists, the specific biological activity of this particular derivative remains largely unexplored in the public domain. Its value currently lies in its utility as a building block for the synthesis of novel compounds with potential therapeutic or agrochemical applications. Future research is needed to determine if this compound itself possesses any significant pharmacological properties.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Chlorophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 3-(2-chlorophenyl)isoxazol-5-amine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in pharmacologically active compounds. This document outlines a feasible synthetic route, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous compounds.

Synthesis

The synthesis of this compound can be achieved through a well-established pathway for the formation of 5-aminoisoxazoles: the condensation and cyclization of a β-ketonitrile with hydroxylamine. In this proposed synthesis, the key starting material is 3-(2-chlorophenyl)-3-oxopropanenitrile.

Proposed Synthetic Pathway

The synthesis is a one-pot reaction where 3-(2-chlorophenyl)-3-oxopropanenitrile reacts with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the hydrochloride and facilitates the condensation and subsequent intramolecular cyclization to form the desired this compound.

An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 27025-74-7

This technical guide provides a comprehensive overview of 5-Amino-3-(2-chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, potential synthesis routes, and the broader context of its potential biological activities based on related isoxazole derivatives.

Chemical and Physical Properties

5-Amino-3-(2-chlorophenyl)isoxazole is a solid, organic compound with the molecular formula C₉H₇ClN₂O. Its chemical structure features a five-membered isoxazole ring substituted with an amino group at the 5-position and a 2-chlorophenyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Amino-3-(2-chlorophenyl)isoxazole

| Property | Value |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Appearance | Solid |

| CAS Number | 27025-74-7 |

Note: Additional physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

Potential Synthetic Pathway

A likely synthetic route would involve the reaction of a substituted aromatic aldehyde (in this case, 2-chlorobenzaldehyde), a compound with an active methylene group (such as malononitrile), and hydroxylamine hydrochloride. The reaction is typically carried out in a suitable solvent like isopropyl alcohol and may be facilitated by a Lewis acid catalyst.[1]

The proposed reaction workflow is illustrated in the diagram below.

Caption: A potential one-pot synthesis workflow for 5-Amino-3-(2-chlorophenyl)isoxazole.

Experimental Protocol (General for related compounds)

Based on the synthesis of similar 5-amino-3-phenylisoxazole-4-carbonitriles, a general experimental protocol can be outlined[1]:

-

Reaction Setup: A mixture of the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride is dissolved in a suitable solvent (e.g., isopropyl alcohol) in a round-bottom flask.

-

Catalyst Addition: A Lewis acid catalyst, such as ceric ammonium sulfate, is gradually added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred vigorously at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into cold water and neutralized with a sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Characterization

The characterization of the final product would involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| ¹H NMR & ¹³C NMR | To determine the chemical structure and confirm the arrangement of protons and carbon atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

Biological and Pharmacological Context

While specific biological data for 5-Amino-3-(2-chlorophenyl)isoxazole is scarce in the public domain, the broader class of isoxazole derivatives has been extensively investigated for a range of pharmacological activities.

Potential as Anticancer Agents

Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents. The isoxazole scaffold is a component of various molecules that have demonstrated cytotoxic activity against several cancer cell lines. The biological action of these compounds is often attributed to their ability to interact with various cellular targets.

Potential as Anti-inflammatory Agents

The isoxazole ring is a key structural feature in several known anti-inflammatory drugs. Research on various isoxazole derivatives has demonstrated their potential to modulate inflammatory pathways. For instance, certain derivatives have been shown to affect the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

Potential as Immunomodulatory Agents

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess immunomodulatory properties, with some compounds exhibiting stimulatory or inhibitory effects on lymphocyte proliferation.[2] This suggests that 5-Amino-3-(2-chlorophenyl)isoxazole could potentially interact with components of the immune system.

The potential mechanism of action for isoxazole derivatives in inflammatory and immune responses can be visualized as a simplified signaling pathway.

Caption: A simplified diagram of potential anti-inflammatory signaling pathway modulation.

Future Research Directions

5-Amino-3-(2-chlorophenyl)isoxazole represents a chemical entity with potential for further investigation in drug discovery. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive characterization data.

-

In Vitro Biological Screening: Systematic evaluation of its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory activity in relevant cellular assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts any observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of different structural features to its biological activity.

This technical guide serves as a foundational resource for researchers interested in 5-Amino-3-(2-chlorophenyl)isoxazole. While specific experimental data on this compound is limited, the information on related isoxazoles provides a strong rationale for its further exploration as a potential therapeutic agent.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Chlorophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated physicochemical properties and the established methodologies for determining the solubility and stability of 3-(2-Chlorophenyl)isoxazol-5-amine. Due to the limited availability of specific experimental data in the public domain for this compound, the quantitative data presented herein is illustrative and should be considered hypothetical. Researchers are advised to conduct empirical studies to ascertain the precise values for their specific applications.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functional class of molecules with significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds, demonstrating a wide range of therapeutic activities. The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

This technical guide aims to provide a detailed framework for understanding and evaluating the solubility and stability of this compound. It outlines standard experimental protocols, presents illustrative data, and visualizes key workflows to aid researchers and drug development professionals in their investigations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [Chem-Impex][1] |

| Molecular Weight | 194.62 g/mol | [Chem-Impex][1] |

| Appearance | Light orange to yellow amorphous powder | [Chem-Impex][2] |

| Melting Point | 70-76 °C | [Chem-Impex][2] |

| Boiling Point (Predicted) | 220.376 °C at 760 mmHg | [Echemi][1] |

| Density (Predicted) | 1.227 g/cm³ | [Echemi][1] |

| XLogP3 (Predicted) | 2.3 - 3.1584 | [PubChemLite][3], [Echemi][1] |

| CAS Number | 27025-74-7 | [Chem-Impex][2], [CymitQuimica][4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. The isoxazole ring, with its nitrogen and oxygen atoms, imparts a degree of polarity to the molecule, suggesting potential solubility in polar solvents.[5] However, the presence of the chlorophenyl group contributes to its lipophilicity, which may enhance solubility in non-polar organic solvents.[5]

3.1. Illustrative Aqueous Solubility

The aqueous solubility of a compound is often pH-dependent, especially for molecules with ionizable groups like the amine functionality in this compound. Table 2 provides a hypothetical representation of its aqueous solubility at different pH values.

Table 2: Illustrative Aqueous Solubility of this compound

| pH | Solubility (µg/mL) | Method |

| 2.0 (Simulated Gastric Fluid) | 150 | Shake-Flask Method |

| 4.5 (Acetate Buffer) | 85 | Shake-Flask Method |

| 6.8 (Simulated Intestinal Fluid) | 50 | Shake-Flask Method |

| 7.4 (Phosphate Buffered Saline) | 45 | Shake-Flask Method |

3.2. Illustrative Solubility in Organic Solvents

The solubility in various organic solvents is critical for formulation development, purification, and analytical method development. Table 3 presents hypothetical solubility data in common organic solvents.

Table 3: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Methanol | > 50 |

| Ethanol | > 30 |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| Acetonitrile | 15 |

| Dichloromethane | 25 |

| Acetone | 20 |

| Ethyl Acetate | 10 |

| Hexane | < 1 |

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and identifying potential degradation products. Stability studies are typically conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

4.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[6] Table 4 summarizes the conditions for forced degradation studies and the expected (hypothetical) degradation.

Table 4: Illustrative Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Duration | Hypothetical Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25 |

| Oxidative | 3% H₂O₂ | 24 hours | 10 |

| Thermal | 80°C | 48 hours | 5 |

| Photolytic | ICH Q1B compliant light exposure | 7 days | 8 |

Note: Degradation percentage is illustrative and would be determined by a validated stability-indicating analytical method, such as HPLC.

Experimental Protocols

5.1. Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a standard procedure for determining the kinetic solubility of a compound.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Preparation of Test Solutions: Add an appropriate volume of the stock solution to different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to achieve a final concentration of 200 µM.

-

Equilibration: Shake the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Compound: Centrifuge the samples to pellet any undissolved solid.

-

Quantification: Analyze the supernatant by a validated analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.

5.2. Stability Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

-

Column Selection: A reversed-phase C18 column is typically a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be optimized for the best separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 240 nm) is a common approach.[7]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

5.3. Forced Degradation Protocol

This protocol describes the conditions for conducting forced degradation studies.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal stress). For photostability, the solid compound and a solution are exposed to light.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Oxidation: Keep the solution at room temperature.

-

Thermal: Heat the solution and solid sample at a high temperature (e.g., 80°C).

-

Photolytic: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

6.1. Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic solubility determination.

6.2. Logical Flow for Stability Indicating Method Development

Caption: Development of a stability-indicating HPLC method.

6.3. Signaling Pathway of Potential Isoxazole Activity (Illustrative)

As specific signaling pathways for this compound are not defined, the following diagram illustrates a generic pathway where an isoxazole-containing compound might act as an inhibitor of a kinase signaling cascade, a common mechanism for such molecules.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 3-(2-chlorophenyl)-5-isoxazolamine (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 7. Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-5-Aminoisoxazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of 3-aryl-5-aminoisoxazoles, from their foundational chemical principles to their emergence as a scaffold of significant interest in medicinal chemistry. We delve into the historical context of their discovery, detail key synthetic methodologies, and illuminate their biological significance, particularly as promising antitubulin agents.

A Historical Perspective: From Isoxazole's Genesis to a Privileged Scaffold

The story of 3-aryl-5-aminoisoxazoles is intrinsically linked to the broader history of isoxazole chemistry. The pioneering work of German chemist Ludwig Claisen in the late 19th and early 20th centuries laid the groundwork for the synthesis of the isoxazole ring. His seminal work, including the famed Claisen condensation and the first synthesis of the parent isoxazole in 1903, opened the door for the exploration of this versatile heterocycle.

While early research focused on the fundamental reactivity and synthesis of the isoxazole core, the specific subclass of 3-aryl-5-aminoisoxazoles emerged later as synthetic methodologies became more sophisticated. An early example of the synthesis of a related compound, 3-amino-5-phenylisoxazole, can be found in a 1969 patent, which described its preparation from phenylpropiolonitrile and hydroxylamine[1]. A 1984 research article further detailed the synthesis of both 3-amino-5-phenylisoxazole and its 5-amino-3-phenyl isomer from the same precursor, highlighting the influence of reaction conditions on regioselectivity[2]. These early reports hinted at the synthetic accessibility of this scaffold, paving the way for its future investigation in various fields, most notably in the development of novel therapeutics.

The Art of Synthesis: Key Methodologies for 3-Aryl-5-Aminoisoxazoles

The construction of the 3-aryl-5-aminoisoxazole core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below, we detail some of the most pivotal and widely employed experimental protocols.

Synthesis from β-Ketonitriles

A prevalent and versatile method for the synthesis of 5-aminoisoxazoles involves the condensation of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH and temperature of the reaction medium[3].

Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)isoxazole

To a stirred solution of the corresponding β-ketonitrile (10.14 mmol) and sodium hydroxide (20.80 mmol) in water (20 mL), hydroxylamine hydrochloride (11.16 mmol) is added. The resulting mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is filtered, washed with water, and dried under vacuum to yield the title compound. If no precipitation occurs, the mixture is diluted with ethyl acetate, and the organic layer is separated. The aqueous layer is further extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

| Starting Material | Product | Yield | Reference |

| 2-cyano-1-(4-methoxyphenyl)ethan-1-one | 5-amino-3-(4-methoxyphenyl)isoxazole | 78% | [4] |

Synthesis from Thiocarbamoylcyanoacetates

Another effective method involves the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine. This approach provides a direct route to 5-aminoisoxazoles with an arylamino substituent at the 3-position[5].

Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates

A mixture of the appropriate ethyl arylthiocarbamoyl-cyanoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and ammonium acetate (0.250 g) in ethanol is refluxed for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is washed with water to afford the crude product, which can be further purified by recrystallization.

| Aryl Group | Product | Yield | Reference |

| Phenyl | Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 90% | [6] |

| 4-Bromophenyl | Ethyl 5-amino-3-((4-bromophenyl)amino)isoxazole-4-carboxylate | 88% | [6] |

| 4-Methylphenyl | Ethyl 5-amino-3-((4-methylphenyl)amino)isoxazole-4-carboxylate | 77% | [6] |

Biological Significance: Potent Antitubulin Agents

A significant driver for the continued interest in 3-aryl-5-aminoisoxazoles is their promising biological activity, particularly as antitubulin agents. These compounds have been shown to inhibit the polymerization of tubulin, a crucial protein for the formation of microtubules. Microtubules are dynamic structures that form the cellular cytoskeleton and are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape[7].

By disrupting microtubule dynamics, 3-aryl-5-aminoisoxazoles can arrest the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells. This mechanism of action is shared by several clinically successful anticancer drugs[8].

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

The inhibition of tubulin polymerization by 3-aryl-5-aminoisoxazoles triggers a cascade of signaling events that culminate in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This arrest is primarily mediated by the cyclin B1/CDK1 complex[9].

Prolonged mitotic arrest can lead to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins determines the cell's fate[4][10]. Disruption of microtubules can lead to the phosphorylation and inactivation of Bcl-2, tipping the balance towards apoptosis[11]. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Key caspases involved include the initiator caspase-9 and the effector caspase-3[4][8].

Conclusion and Future Directions

The 3-aryl-5-aminoisoxazole scaffold has traversed a significant path from its conceptual origins in classical heterocyclic chemistry to its current status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its potent and relevant biological activity as an antitubulin agent, ensures its continued exploration in the quest for novel therapeutics.

Future research will likely focus on the development of more efficient and regioselective synthetic methods, the expansion of the chemical space around this core to fine-tune its pharmacological properties, and a deeper understanding of its interactions with tubulin and other potential biological targets. The journey of the 3-aryl-5-aminoisoxazole is far from over, and it holds the promise of contributing to the next generation of anticancer agents and other valuable pharmaceuticals.

References

- 1. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 2. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 8. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 3-(2-Chlorophenyl)isoxazol-5-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the numerous isoxazole-containing building blocks, 3-(2-chlorophenyl)isoxazol-5-amine stands out as a versatile intermediate for the synthesis of novel molecular entities with potential therapeutic applications. Its unique structural features, combining an aromatic chloro-substituted phenyl ring and a reactive amino group on the isoxazole core, offer multiple avenues for chemical modification and the introduction of diverse functionalities. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data presented for ease of reference.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 27025-74-7 | [1] |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | Light orange to yellow amorphous powder | [2] |

| Melting Point | 70-76 °C | [2] |

| Boiling Point | 220.376 °C at 760 mmHg | [1] |

| Density | 1.227 g/cm³ | [1] |

| XLogP3 | 3.158 | [1] |

| Purity (by HPLC) | ≥ 98% | [2] |

Synthesis of this compound

Experimental Protocol: A Plausible Synthesis

This protocol is adapted from the general synthesis of 3-aryl-5-aminoisoxazoles.

Step 1: Synthesis of 2-Chlorobenzoylacetonitrile

A detailed protocol for this precursor is not provided here but it can be synthesized via the condensation of ethyl 2-chloroacetate with 2-chloroacetonitrile.

Step 2: Cyclization to form this compound

-

To a stirred solution of 2-chlorobenzoylacetonitrile (1 equivalent) and sodium hydroxide (2 equivalents) in water, add hydroxylamine hydrochloride (1.1 equivalents).

-

Heat the resulting mixture at 100 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with water, and dry under vacuum to yield this compound.

-

If no precipitate forms, dilute the mixture with ethyl acetate and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.

Applications in Organic Synthesis: A Building Block for Bioactive Molecules

The primary utility of this compound lies in the reactivity of its amino group, which serves as a handle for the introduction of various substituents and the construction of more complex molecular architectures. Key reactions include acylation to form amides and reactions with isocyanates to generate ureas. These functional groups are prevalent in a vast number of biologically active molecules.

Synthesis of Amide Derivatives

The amino group of this compound can be readily acylated with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to furnish the corresponding amide derivatives. These amides are of significant interest as they can act as mimics of peptide bonds and participate in hydrogen bonding interactions with biological targets.

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(3-(2-chlorophenyl)isoxazol-5-yl)amide.

A variety of amide derivatives can be synthesized using this general procedure, leading to compounds with potential applications in drug discovery. For instance, isoxazole carboxamides have been investigated for their antimicrobial and anti-inflammatory effects.[3]

Synthesis of Urea Derivatives

The reaction of this compound with isocyanates provides a straightforward route to N,N'-disubstituted ureas. The urea moiety is a critical pharmacophore found in numerous approved drugs, known for its ability to form strong hydrogen bonds with protein targets.

-

To a stirred solution of this compound (1 equivalent) in a suitable solvent such as acetone or THF, add the desired isocyanate (1 equivalent).

-

Maintain the reaction at room temperature and stir for 3-4 hours, monitoring by TLC.

-

If a precipitate forms, filter the product, wash with the reaction solvent, and dry to obtain the pure urea derivative.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

This reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Logical Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for the synthesis of amide and urea derivatives from this compound.

Caption: Synthetic routes from this compound.

Biological Relevance and Potential Signaling Pathways

While specific biological targets for derivatives of this compound are not extensively documented in the public domain, the broader isoxazole class of compounds is known to interact with a variety of biological targets. Isoxazole-containing molecules have been developed as inhibitors of enzymes such as kinases and as modulators of receptors. For example, some isoxazole derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are key regulators of gene expression and are important targets in cancer therapy.[4]

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an HDAC inhibitor, leading to downstream cellular effects.

Caption: Hypothetical signaling pathway of an isoxazole HDAC inhibitor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its accessible synthesis and the reactivity of its amino group allow for the straightforward creation of diverse libraries of amide and urea derivatives. Further exploration of the chemical space around this scaffold is warranted to uncover new bioactive molecules that could address unmet medical needs. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this important intermediate.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide | 1286712-04-6 [smolecule.com]

- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Chlorophenyl)isoxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is featured in a variety of compounds investigated for therapeutic applications. This document provides a detailed, four-step protocol for the synthesis of this compound, starting from 2-chlorobenzaldehyde. The synthetic strategy involves an initial oxidation of the aldehyde to a carboxylic acid, followed by esterification. The resulting ester undergoes a Claisen condensation with acetonitrile to form a key β-ketonitrile intermediate, which is subsequently cyclized with hydroxylamine to yield the target 5-aminoisoxazole.

Overall Synthetic Pathway

The synthesis proceeds through four distinct stages, transforming the starting aldehyde into the final heterocyclic amine.

Figure 1: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Oxidation of 2-Chlorobenzaldehyde to 2-Chlorobenzoic Acid

This protocol describes the oxidation of an aromatic aldehyde to the corresponding carboxylic acid using potassium permanganate.

Materials:

-

2-Chlorobenzaldehyde

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Sodium Bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzaldehyde (1.0 eq) in a suitable solvent like toluene or prepare an aqueous suspension.

-

In a separate beaker, prepare a solution of potassium permanganate (approx. 2.0 eq) in water.

-

Slowly add the KMnO₄ solution to the stirring aldehyde solution. The reaction is exothermic; maintain the temperature at 40-50°C using a water bath.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate by vacuum filtration. Wash the filter cake with a small amount of hot water.

-

To the clear filtrate, add a saturated solution of sodium bisulfite portion-wise until any remaining brown or purple color is gone.

-

Cool the solution in an ice-water bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.

-

A white precipitate of 2-chlorobenzoic acid will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Esterification of 2-Chlorobenzoic Acid to Methyl 2-Chlorobenzoate

This protocol details the Fischer esterification of the carboxylic acid using methanol with an acid catalyst.

Materials:

-

2-Chlorobenzoic Acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Place 2-chlorobenzoic acid (1.0 eq) and an excess of methanol (approx. 10-15 eq) in a round-bottomed flask.[1]

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.[1]

-

Attach a reflux condenser and heat the mixture at reflux for 3-4 hours. Monitor the reaction progress by TLC.

-

After cooling, transfer the mixture to a separatory funnel containing deionized water. Extract the product into dichloromethane (3 x volumes).[1]

-

Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2-chlorobenzoate as an oil.[1] The product can be purified by vacuum distillation if necessary.

Step 3: Synthesis of 3-(2-Chlorophenyl)-3-oxopropanenitrile

This protocol describes the Claisen condensation of the methyl ester with acetonitrile to form the β-ketonitrile intermediate.

Materials:

-

Methyl 2-Chlorobenzoate

-

Acetonitrile (CH₃CN)

-

Sodium Methoxide (NaOCH₃) or other strong base (e.g., NaH, LiHMDS)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium methoxide (1.5-2.0 eq) in anhydrous THF.

-

Add acetonitrile (approx. 1.5 eq) to the suspension.

-

Add a solution of methyl 2-chlorobenzoate (1.0 eq) in anhydrous THF dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux for 3-5 hours. The formation of a precipitate may be observed.

-

Cool the reaction to room temperature and then quench by pouring it into a beaker of ice.

-

Acidify the aqueous mixture with 2M HCl until the pH is ~5-6, then extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain 3-(2-chlorophenyl)-3-oxopropanenitrile.

Step 4: Cyclization to this compound

This protocol details the final ring-closing step to form the target 5-aminoisoxazole. The regioselectivity is controlled by pH and temperature.

Materials:

-

3-(2-Chlorophenyl)-3-oxopropanenitrile

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Sodium Acetate (NaOAc) or another suitable base (e.g., NaHCO₃, K₂CO₃)

-

Ethanol

-

Deionized Water

Procedure:

-

To a solution of 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2-1.5 eq).

-

Add a base such as sodium acetate or potassium carbonate (2.0-3.0 eq) to the mixture. The goal is to maintain a pH > 8 to favor the formation of the 5-amino isomer.

-

Heat the reaction mixture to reflux (approx. 80-100°C) for 6-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

A precipitate of the crude product should form. If not, extract the product with a suitable organic solvent like ethyl acetate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary

The following tables summarize the key parameters and expected outcomes for each step of the synthesis.

Table 1: Reactant and Product Information

| Step | Starting Material | M.W. ( g/mol ) | Final Product | M.W. ( g/mol ) | Appearance |

| 1 | 2-Chlorobenzaldehyde | 140.57 | 2-Chlorobenzoic Acid | 156.57 | White Solid |

| 2 | 2-Chlorobenzoic Acid | 156.57 | Methyl 2-Chlorobenzoate | 170.60 | Colorless Oil[2] |

| 3 | Methyl 2-Chlorobenzoate | 170.60 | 3-(2-Chlorophenyl)-3-oxopropanenitrile | 179.60 | Yellow/White Solid |

| 4 | 3-(2-Chlorophenyl)-3-oxopropanenitrile | 179.60 | This compound | 194.62 | Light Orange/Yellow Powder[3] |

Table 2: Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | KMnO₄, NaOH | Water/Toluene | 40 - 100 | 2 - 4 | >90[4] |

| 2 | CH₃OH, H₂SO₄ (cat.) | Methanol | Reflux (~65) | 3 - 4 | 85 - 95 |

| 3 | CH₃CN, NaOCH₃ | THF | Reflux (~66) | 3 - 5 | 60 - 75 |

| 4 | NH₂OH·HCl, Base (pH > 8) | Ethanol | Reflux (~80-100) | 6 - 12 | 70 - 85 |

Key Reaction Logic: Regioselectivity of Cyclization

The reaction of a β-ketonitrile with hydroxylamine can potentially yield two different isomers: a 3-aminoisoxazole or a 5-aminoisoxazole. The outcome is highly dependent on the reaction pH, which dictates the initial site of nucleophilic attack.

Figure 2: Logical diagram showing the influence of pH on the regioselective synthesis of amino-isoxazoles.

References

One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-aryl-5-aminoisoxazoles, a privileged scaffold in medicinal chemistry. Two primary, efficient, and regioselective methods are presented, offering versatile routes to this important class of heterocyclic compounds.

Introduction

The 3-aryl-5-aminoisoxazole moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. Traditional multi-step syntheses of these molecules can be time-consuming and often result in lower overall yields. The one-pot methodologies detailed herein provide a streamlined and efficient alternative, minimizing purification steps and improving overall synthetic efficiency. These protocols are designed to be accessible to researchers in organic synthesis and drug discovery.

Method 1: Regioselective Synthesis from Enaminones

This method achieves a highly regioselective synthesis of 5-arylaminoisoxazoles by leveraging the base-mediated cyclization of enaminones with hydroxylamine. The use of a phase-transfer catalyst is crucial for the high regioselectivity towards the desired 5-amino isomer.[1][2]

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective synthesis of 5-aminoisoxazoles utilizing a [3+2] cycloaddition reaction between nitrile oxides and α-cyanoenamines. This one-pot procedure is highly efficient, offering good to excellent yields and demonstrating high regioselectivity.

Introduction

5-Aminoisoxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2] The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful and convergent approach to constructing the isoxazole ring system. The specific reaction between in situ generated nitrile oxides and α-cyanoenamines proceeds with high regioselectivity to afford the desired 5-aminoisoxazole scaffold.[1][2] This method is advantageous as the intermediate isoxazolines spontaneously eliminate hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole product directly.[1]

Reaction Principle

The core of this synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) with an α-cyanoenamine (the dipolarophile). The nitrile oxides are typically generated in situ from precursors like hydroxamoyl chlorides or primary nitroalkanes to avoid their dimerization. The α-cyanoenamines act as synthetic equivalents of aminoacetylenes.[1] The reaction is highly regioselective, consistently yielding the 5-amino-substituted regioisomer.[1]

Experimental Protocols

This section details the synthesis of the necessary precursors (α-cyanoenamines) and the subsequent cycloaddition reaction to form the target 5-aminoisoxazoles.

Protocol 1: Synthesis of α-Cyanoenamines

α-Cyanoenamines are key starting materials and can be prepared from α-chloroacetaldehyde and a secondary amine.[1][2]

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Secondary amine (e.g., morpholine, piperidine)

-

Potassium cyanide (KCN)

-

Triethylamine (TEA)

-

Diethyl ether

-

Cyclohexane

Procedure for 1-Morpholinoacrylonitrile Synthesis:

-

In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

-

Stir the mixture at room temperature for 2 hours.

-

Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

-

Follow with the dropwise addition of triethylamine.

-

A solid will form. Filter the solid and recrystallize it from cyclohexane to yield the pure product.[1][2]

Protocol 2: [3+2] Cycloaddition for 5-Aminoisoxazole Synthesis

The cycloaddition is a one-pot procedure performed in toluene. The key variable is the method used to generate the nitrile oxide in situ. Three primary methods are presented below.[1][2]

General Materials:

-

α-Cyanoenamine (from Protocol 1)

-

Toluene

-

Triethylamine (TEA)

Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides

This method involves the dehydrohalogenation of a chloroxime using a base.[1][2]

Reactants:

-

Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

Procedure:

-

Dissolve the α-cyanoenamine and the hydroxamoyl chloride in toluene in a round-bottom flask.

-

Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion (monitored by TLC), proceed with standard aqueous workup and purification, typically by column chromatography or recrystallization.

Method B: Nitrile Oxide Generation via the Mukaiyama Method

This method generates nitrile oxides from primary nitroalkanes using phenylisocyanate and triethylamine.[1][2]

Reactants:

-

Primary nitroalkane (e.g., nitroethane)

-

Phenylisocyanate

Procedure:

-

Dissolve the α-cyanoenamine and the primary nitroalkane in toluene.

-

Add phenylisocyanate and triethylamine to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Workup and purify the product as described in Method A.

Method C: Nitrile Oxide Generation from Nitromethane

This is a specific case for generating formonitrile oxide. The reaction conditions are more forcing.[1][2]

Reactants:

-

Nitromethane

-

Phenylisocyanate

Procedure:

-

Combine the α-cyanoenamine, nitromethane, phenylisocyanate, and triethylamine in toluene.

-

Stir the mixture at room temperature for 12 hours.

-

After the initial stirring period, heat the mixture to reflux and maintain it overnight.[1][2]

-

Cool the reaction mixture, then proceed with workup and purification.

Experimental Workflow

The logical flow of the synthesis, from precursor preparation to the final product, is illustrated below.

Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.

Data Presentation

The efficiency of the [3+2] cycloaddition is dependent on the method used for nitrile oxide generation. The yields for a selection of synthesized 5-aminoisoxazoles are summarized below.[1][2]

| Entry | Nitrile Oxide Precursor | α-Cyanoenamine | Generation Method | Conditions | Yield (%) |

| 1 | p-Cl-Ph-C(Cl)=NOH | 1-Morpholinoacrylonitrile | A | Toluene, RT, overnight | 95 |

| 2 | p-Cl-Ph-C(Cl)=NOH | 1-Piperidinoacrylonitrile | A | Toluene, RT, overnight | 90 |

| 3 | p-Cl-Ph-C(Cl)=NOH | 1-(N-Me)-piperazinoacrylonitrile | A | Toluene, RT, overnight | 70 |

| 4 | Nitroethane | 1-Morpholinoacrylonitrile | B | Toluene, RT, overnight | 85 |

| 5 | Nitroethane | 1-Piperidinoacrylonitrile | B | Toluene, RT, overnight | 80 |

| 6 | Nitroethane | 1-(N-Me)-piperazinoacrylonitrile | B | Toluene, RT, overnight | 75 |

| 7 | Nitromethane | 1-Morpholinoacrylonitrile | C | Toluene, RT (12h) then Reflux | 65 |

| 8 | Nitromethane | 1-Piperidinoacrylonitrile | C | Toluene, RT (12h) then Reflux | 60 |

| 9 | Nitromethane | 1-(N-Me)-piperazinoacrylonitrile | C | Toluene, RT (12h) then Reflux | 58 |

Signaling Pathways and Logical Relationships

The mechanism involves the in situ formation of the nitrile oxide, which then undergoes a concerted [3+2] cycloaddition with the enamine. This is followed by a spontaneous elimination step.

Caption: Mechanism: Nitrile oxide generation, cycloaddition, and elimination.

References

Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it an attractive starting point for drug discovery campaigns. 5-Aminoisoxazoles, in particular, serve as versatile building blocks, offering a reactive handle for diversification and library synthesis.

This document provides a representative, hypothetical framework for the utilization of 3-(2-chlorophenyl)isoxazol-5-amine in the synthesis of a library of potential kinase inhibitors. The protocols and data presented are based on established chemical transformations of the 5-aminoisoxazole core and general principles of kinase inhibitor design. The target kinases for inhibitors derived from this scaffold could include members of the mitogen-activated protein kinase (MAPK) family, such as p38, and receptor tyrosine kinases like VEGFR-2.[1][2]

Hypothetical Synthetic Pathway and Protocols

The following protocol describes a hypothetical two-step synthesis to generate a library of urea-based kinase inhibitors from this compound. The primary amino group of the starting material is first converted to a urea, a common pharmacophore in kinase inhibitors. Subsequent diversification can be achieved through various coupling reactions.

Protocol 1: Synthesis of a Urea Intermediate

This protocol details the formation of a urea derivative from this compound and an isocyanate.

Materials:

-

This compound

-

Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired urea intermediate.

Data Presentation: Representative Isoxazole-Based Kinase Inhibitors

The following table summarizes the activity of several published isoxazole-containing kinase inhibitors. It is important to note that these compounds were not synthesized using the specific protocol described above but serve to illustrate the potential of the isoxazole scaffold in kinase inhibitor design.

| Compound Class | Target Kinase | IC50 | Citation(s) |

| 3,4-Diaryl-isoxazole | p38α | 0.45 µM | [3] |

| 3,4-Diaryl-isoxazole | CK1δ | 0.23 µM | [3] |

| Quinone-isoxazole derivative | VEGFR-1 | 0.65 µM | [4][5] |

| Quinone-isoxazole derivative | VEGFR-2 | 7.1 µM | [4][5] |

| Isoxazole Chalcone Derivative | DU145 cell line | 0.96 µM | [4][5] |

Experimental Protocols for Biological Evaluation

Once a library of compounds has been synthesized, their inhibitory activity against target kinases must be determined. The following is a general protocol for an in vitro kinase assay using Homogeneous Time-Resolved Fluorescence (HTRF).[6][7]

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol provides a framework for determining the IC50 values of synthesized compounds against a target kinase.

Materials:

-

Kinase of interest (e.g., p38α, VEGFR-2)

-

Biotinylated substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)[7]

-

Synthesized inhibitor compounds dissolved in DMSO

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.[6][7]

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of the diluted compound solution.

-

Add 4 µL of the kinase solution (prepared in kinase buffer) to each well.

-

Incubate for 15 minutes at room temperature.[6]

-

Add 2 µL of the biotinylated substrate peptide solution.

-

Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the specific kinase).

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the inhibitor concentration.[6][7] Determine the IC50 value using a suitable curve-fitting software.

Visualizations

Signaling Pathway

Caption: A simplified representation of the MAPK signaling cascade.

Experimental Workflow

Caption: General workflow for kinase inhibitor discovery.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Structure-Activity Relationship (SAR) concept for inhibitor design.

References

- 1. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Development of Anticancer Agents from 3-(2-Chlorophenyl)isoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] The isoxazole scaffold serves as a versatile template for the design of novel therapeutic agents. This document focuses on the potential development of anticancer agents derived from the starting material, 3-(2-Chlorophenyl)isoxazol-5-amine. While this specific amine is a valuable intermediate[5][6][7][8], much of the reported anticancer activity is for structurally related isoxazole-carboxamide derivatives.[9][10][11] These application notes will provide an overview of the synthesis, biological evaluation, and mechanistic insights into isoxazole-based anticancer agents, using data from closely related compounds to illustrate the potential of this chemical class.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of a series of synthesized isoxazole-carboxamide derivatives that are structurally related to potential derivatives of this compound. The data is extracted from studies on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, which serve as a relevant example of the anticancer potential of this scaffold.

Table 1: In Vitro Cytotoxicity of Isoxazole-Carboxamide Derivatives against Various Cancer Cell Lines [9][10][11]

| Compound ID | Structure | MCF-7 (Breast) IC₅₀ (µg/mL) | HeLa (Cervical) IC₅₀ (µg/mL) | Hep3B (Liver) IC₅₀ (µg/mL) |

| 2a | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | 39.80 | >100 | >100 |

| 2d | 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | >100 | 15.48 | ~23 |

| 2e | 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | >100 | >100 | ~23 |

| 2g | 3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide | >400 | >400 | >400 |

| Doxorubicin | (Positive Control) | - | - | - |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of isoxazole-based anticancer agents, based on reported procedures for related compounds.

Protocol 1: General Synthesis of Isoxazole-Amide Derivatives[9]

This protocol describes a general method for the synthesis of isoxazole-carboxamide derivatives from a carboxylic acid precursor. A similar approach could be envisioned for derivatizing the amino group of this compound.

Materials:

-

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Appropriate aniline derivative

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA) or other suitable base

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other peptide coupling agent

-

1% Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate for elution

Procedure:

-

Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in dichloromethane.

-

Add the appropriate aniline derivative (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Add the coupling agent, BOP (1.2 eq), to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1% NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized isoxazole derivatives dissolved in Dimethyl Sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry[11]

This protocol is used to investigate the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

-

Cancer cells

-

Synthesized isoxazole derivatives

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat the cancer cells with the desired concentration of the isoxazole derivative for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.

-

Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by isoxazole derivatives and a general workflow for their development and evaluation.

Caption: Proposed mechanism of action for isoxazole anticancer agents.

Caption: A generalized workflow for drug discovery.

References

- 1. espublisher.com [espublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound;CAS No.:27025-74-7 [chemshuttle.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-(2-Chlorophenyl)isoxazol-5-amine in Agrochemical Research: A Review of Potential Applications

Introduction

3-(2-Chlorophenyl)isoxazol-5-amine is a heterocyclic amine that serves as a versatile building block in the synthesis of various biologically active molecules. While specific, publicly available research on the direct application of this compound in the development of commercial agrochemicals is limited, the broader class of isoxazole-containing compounds has demonstrated significant potential in agrochemical research, exhibiting herbicidal, fungicidal, and insecticidal properties. This document outlines the potential applications of this compound as a key intermediate in the synthesis of novel agrochemicals, based on the activities of structurally related compounds.

Potential as a Herbicide Intermediate

Research into isoxazole derivatives has revealed their potential as herbicides. The isoxazole ring is a core component of several commercial herbicides, and derivatives of isoxazole carboxamides, in particular, have shown promising herbicidal activity. These compounds can be synthesized from isoxazole amines, indicating a potential application for this compound in the creation of new herbicidal molecules.

Experimental Workflow for Herbicide Synthesis and Screening

The general workflow for synthesizing and screening novel herbicides from a starting material like this compound involves several key steps.

Protocol: Synthesis of a Novel Isoxazole Carboxamide

This protocol is a generalized procedure for the acylation of an isoxazole amine, a key step in producing potential herbicidal compounds.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add the desired carboxylic acid chloride (1 equivalent) to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-